molecular formula C19H17BrN2O5S2 B2777501 (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 896276-63-4

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2777501
CAS No.: 896276-63-4
M. Wt: 497.38
InChI Key: ZGOMWRPSBCQZBJ-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically derived benzothiazole derivative intended for research use in chemical biology and medicinal chemistry. This compound features a complex molecular architecture, integrating a brominated benzothiazole core, a (methylsulfonyl)benzoyl imino group, and an ethyl acetate side chain, making it a valuable intermediate for constructing more complex molecules and studying structure-activity relationships (SAR). The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Thiazole-containing compounds are present in more than 18 FDA-approved drugs and exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific substitution pattern on this compound—including the bromo and methylsulfonyl groups—is commonly employed to fine-tune properties like reactivity, solubility, and binding affinity to biological targets. Researchers can utilize this chemical as a key precursor in the synthesis of compound libraries for high-throughput screening against various disease targets. Key Research Applications: • Medicinal Chemistry Probe: Serves as a building block for the design and synthesis of novel thiazole derivatives to investigate new therapeutic avenues . • Structure-Activity Relationship (SAR) Studies: The bromo atom and other functional groups provide sites for further chemical modification, allowing researchers to explore how structural changes affect biological activity and potency . • Biochemical Tool: May be used in assays to study interactions with enzymes or cellular pathways, particularly those known to be influenced by benzothiazole-based compounds. Handling and Storage: For R&D purposes only. Not for drug, household, or other use. Store in a cool, dry place under inert conditions.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOMWRPSBCQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will explore its biological activity based on diverse research findings.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism of action is believed to involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AJurkat< 5Bcl-2 inhibition
Compound BA-431< 10Apoptosis induction
(Z)-Ethyl 2...JurkatTBDTBD

Antimicrobial Properties

Benzothiazole derivatives have also been reported to possess antimicrobial activity. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 6.25 µg/mL, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound XE. coli6.25
Compound YS. aureus12.50
(Z)-Ethyl 2...Pseudomonas aeruginosaTBD

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored in various models. Research indicates that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, a related compound was found to reduce levels of TNF-alpha and IL-6 in vitro .

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelEffect on Cytokines
Compound ZLPS-stimulated macrophagesDecreased TNF-alpha
(Z)-Ethyl 2...TBDTBD

Case Studies

  • Study on Anticancer Activity : In a study investigating the anticancer effects of benzothiazole derivatives, it was found that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against cancer cells compared to standard drugs like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of new thiazole compounds for antimicrobial activity against various pathogens. The results demonstrated that modifications at certain positions significantly increased the effectiveness against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzothiazoles exhibit significant anticancer properties. For example:

  • Inhibition of Cell Proliferation : Compounds similar to (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been shown to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. This effect is attributed to the modulation of apoptosis pathways and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Research has demonstrated that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Material Science Applications

The unique structural features of this compound enable its use in materials science:

  • Fluorescent Materials : The compound may be utilized in developing fluorescent materials for sensors and imaging applications due to its potential photophysical properties.
  • Polymer Chemistry : Its reactive functional groups could facilitate incorporation into polymer matrices, enhancing their mechanical and thermal properties.

Case Study 1: Anticancer Screening

In a study involving twenty-five novel benzothiazole compounds, one derivative exhibited significant cytotoxicity against lung cancer cells at low micromolar concentrations. The results suggested that the structural modifications in compounds like this compound could enhance their biological activity .

Case Study 2: Anti-inflammatory Activity

A series of benzothiazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. The results indicated that compounds with similar structural motifs could effectively reduce cytokine levels in activated macrophages, highlighting their potential for therapeutic development against chronic inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Substituent

The bromine atom at the 6-position of the benzo[d]thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Reaction Type Conditions Products Key Features
Suzuki Coupling Pd catalyst, aryl boronic acid, baseBiaryl derivativesEnables C–C bond formation; retains thiazole core .
Buchwald–Hartwig Pd catalyst, amine ligandAryl aminesFunctionalizes bromo group for drug design .

Mechanistic Insight : The electron-withdrawing thiazole ring activates the bromo group for NAS. Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation or amination .

Reactivity of the Imino Group

The imino (–N=) group participates in condensation and cycloaddition reactions, often forming heterocyclic systems.

Reaction Type Conditions Products Key Features
Condensation Hydrazine, hydroxylamineHydrazones or oximesModifies imino group for bioactivity .
Cyclization Thioglycolic acid, acid catalystThiazolidinone derivativesForms five-membered rings via intramolecular attack .

Example : Reaction with thioglycolic acid under acidic conditions forms thiazolidinones, leveraging the imino group’s electrophilicity .

Methylsulfonyl Group Reactivity

The methylsulfonyl (–SO₂CH₃) moiety acts as a leaving group in substitution reactions or stabilizes intermediates.

Reaction Type Conditions Products Key Features
Nucleophilic Substitution Amines, alcohols, thiolsSulfonamide or sulfonate estersHigh regioselectivity due to strong EW effect .

Mechanistic Insight : The sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Ester Hydrolysis and Transesterification

The ethyl acetate group undergoes hydrolysis to carboxylic acids or transesterification to other esters.

Reaction Type Conditions Products Key Features
Acidic Hydrolysis HCl/H₂O, refluxCarboxylic acid derivativeRetains thiazole framework; enhances solubility .
Basic Hydrolysis NaOH/EtOH, refluxSodium carboxylateForms water-soluble salts for formulation .
Transesterification Alcohol (e.g., MeOH), acid catalystMethyl ester analogModifies lipophilicity for pharmacokinetics .

Example : Hydrolysis under basic conditions yields the sodium salt of the carboxylic acid, critical for enhancing bioavailability .

Thiazole Ring Functionalization

The thiazole core participates in electrophilic substitutions (e.g., halogenation) and ring-opening reactions.

Reaction Type Conditions Products Key Features
Electrophilic Substitution Br₂/FeBr₃Brominated thiazole derivativesIncreases molecular complexity .
Ring-Opening Strong bases (e.g., LDA)Acyclic thioamide intermediatesEnables access to linear scaffolds .

Mechanistic Insight : Electrophiles attack the electron-rich sulfur or nitrogen atoms of the thiazole ring, while bases induce ring cleavage via deprotonation .

Biological Activity via Reactivity

The compound’s structural features contribute to its role as a COX-II inhibitor and anticancer agent:

  • COX-II Inhibition : The methylsulfonyl and bromo groups enhance binding affinity to the enzyme’s hydrophobic pocket .

  • Anticancer Activity : Bromo substitution and thiazole core facilitate DNA intercalation or kinase inhibition .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is a common feature among analogs, but substituent differences significantly alter properties:

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Molecular Formula
Target Compound (2-(Methylsulfonyl)benzoyl)imino Bromo Ethyl acetate C₁₉H₁₈BrN₂O₅S₂
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 1H-Indol-3-yl H Cyanoacetate C₁₉H₁₅N₃O₂S
2-((Z)-2-((2-Bromobenzoyl)imino)-3-(6-methoxybenzo[d]thiazol-2-yl)acetate (2-Bromobenzoyl)imino Methoxy Thiazolidin-4-one C₁₈H₁₃BrN₂O₄S₂
Ethyl 2-(2-Imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Imino Sulfamoyl Hydrobromide salt C₁₁H₁₄BrN₃O₄S₂

Key Observations :

Comparison :

  • The use of bromoacetate esters (e.g., ethyl bromocyanoacetate in vs. benzyl bromoacetate in ) highlights versatility in introducing acetate moieties.
  • The target compound’s methylsulfonylbenzoyl group likely requires protective group strategies or selective acylation, contrasting with simpler imino or indole substituents .

Spectroscopic and Analytical Characterization

Structural confirmation relies on NMR, IR, and mass spectrometry:

  • Target Compound : Expected ¹H NMR signals include a singlet for the methylsulfonyl group (~3.3 ppm) and aromatic protons split by bromine’s anisotropic effect. IR would show C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
  • Ethyl 2-(2-Imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate : Displays NH stretches (~3300 cm⁻¹) and sulfonamide S=O peaks (~1350 cm⁻¹). Mass spectrometry fragments at m/z 396 (M+H⁺) align with its hydrobromide form.
  • Methyl 2-(2-Amino-1,3-thiazol-4-yl) Acetate : Crystal structure reveals intermolecular N–H···O hydrogen bonds and π-π stacking (3.54 Å), suggesting similar packing motifs for the target compound if crystallized.

Physicochemical and Functional Properties

  • Solubility: The methylsulfonyl group in the target compound enhances water solubility compared to nonpolar indole or methoxy analogs.
  • Stability : The hydrobromide salt in improves stability under acidic conditions, whereas the target’s ester group may hydrolyze in basic environments.
  • Reactivity : Bromine at position 6 in the target enables cross-coupling reactions (e.g., Suzuki), unlike sulfamoyl or methoxy groups, which are less reactive.

Q & A

Q. Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclizationThiourea, α-bromoester, DMF, 80°CForm thiazole core
2Acylation2-(Methylsulfonyl)benzoyl chloride, base (e.g., Et₃N)Introduce methylsulfonyl-benzoyl group
3EsterificationEthanol, H₂SO₄ (catalyst)Attach ethyl acetate moiety

Advanced: How can reaction conditions be optimized to mitigate low yields in the final esterification step?

Answer:
Critical factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, improving acylation efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of esters) .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) and confirms Z-configuration via coupling constants .
  • HPLC : Quantifies purity (>95%) and detects impurities using C18 columns and UV detection .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 523.98) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 1.3 (t, -CH₂CH₃), δ 6.8–7.9 (aromatic protons)Confirm substituents and stereochemistry
HRMSm/z 523.98 ([M+H]+)Verify molecular formula (C₁₉H₁₈BrN₃O₅S₂)

Advanced: How do steric effects from the methylsulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The methylsulfonyl group is electron-withdrawing, increasing electrophilicity of adjacent carbonyl carbons. However, steric hindrance from its bulky structure can:

  • Slow reaction kinetics in crowded environments (e.g., acylation steps) .
  • Favor Z-configuration due to restricted rotation around the imino double bond .
  • Mitigation Strategy : Use bulky bases (e.g., DBU) to deprotonate intermediates, enhancing nucleophilic attack .

Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Computational models may ignore solvation/desolvation energy. Validate with molecular dynamics simulations .
  • Protein Flexibility : X-ray crystallography (using SHELX ) or cryo-EM refines target structures to improve docking accuracy.
  • Experimental Replicates : Perform dose-response assays (e.g., IC₅₀) across multiple cell lines to confirm activity trends .

Basic: What biological activities are reported for structurally similar thiazole derivatives?

Answer:
Analogous compounds exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase .
  • Anticancer Effects : Induction of apoptosis via caspase-3 activation (e.g., IC₅₀ = 12 µM in HeLa cells) .
  • Anti-inflammatory Action : COX-2 enzyme inhibition (e.g., 80% inhibition at 10 µM) .

Q. Table 3: Bioactivity Comparison

CompoundActivityMechanismReference
Methylsulfonyl analogAnticancerCaspase-3 activation
Nitrothiophene analogAntimicrobialDNA gyrase inhibition

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Answer:

  • Structural Modifications : Replace ester groups with amides to reduce hydrolysis .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways .
  • Prodrug Design : Mask polar groups (e.g., ester → tert-butyl ester) to enhance bioavailability .

Basic: How is the Z-configuration of the imino group confirmed experimentally?

Answer:

  • NOESY NMR : Cross-peaks between imino proton and adjacent aromatic protons confirm spatial proximity .
  • X-ray Crystallography : SHELXL refinement resolves bond angles and torsion angles (e.g., C=N bond angle ~120°) .

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